2-methyl-N-(4-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide
Description
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Properties
IUPAC Name |
2-methyl-N-(4-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-6-8-15(9-7-12)20-19(22)17-11-18(25-13(17)2)14-4-3-5-16(10-14)21(23)24/h3-11H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTYJUAUQXBEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-(4-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16N2O4
- Molecular Weight : 336.347 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=C(C=C(O1)C2=CC(=CC=C2)C(=O)N(C3=CC(=CC=C3)N+[O-]))N+[O-]
Biological Activity Overview
The biological activity of this compound can be classified into several categories based on preliminary studies and computational predictions:
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the furan ring and nitrophenyl group is often associated with enhanced antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Activity | MIC (µM) |
|---|---|---|
| This compound | Antibacterial | TBD |
| 5-Nitrofuran-2-carboxylic acid | Antimicrobial | 8.33 - 23.15 |
| 4-Methyl-N-(4-nitrophenyl)benzamide | Anticancer, anti-inflammatory | TBD |
Anticancer Potential
Research indicates that similar compounds may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The structural components of this compound suggest potential interactions with cancer-related targets.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may bind to specific enzymes involved in metabolic pathways, thereby inhibiting their activity.
- Receptor Modulation : It may interact with cellular receptors, modulating signaling pathways that influence cell growth and apoptosis.
Case Studies and Research Findings
- Antiviral Activity : A study evaluated the antiviral potential of derivatives similar to this compound. Some exhibited significant inhibition against viral polymerases, indicating a promising avenue for further research in antiviral drug development .
- Antimicrobial Efficacy : In vitro tests demonstrated that compounds containing the furan ring showed considerable antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various pathogens .
- Pharmacological Profiling : Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have indicated that this compound could possess diverse pharmacological effects, including anti-inflammatory and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
